![molecular formula C14H21BrClNO B1528882 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-73-1](/img/structure/B1528882.png)
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Research demonstrates the catalytic efficiency of dirhodium complexes in oxidizing phenols and anilines, utilizing tert-butyl hydroperoxide for generating tert-butylperoxy radicals. This methodology could be applicable to derivatives of "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride" for selective oxidation processes in synthetic chemistry (Ratnikov et al., 2011).
Material Science and Polymer Chemistry
The study of zinc complexes with Schiff and Mannich bases reveals insights into the spin interaction and oxidation processes, which are crucial for developing advanced materials with specific magnetic and electronic properties. Such investigations could hint at the utility of "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride" in designing new materials (Orio et al., 2010).
Medicinal Chemistry and Drug Design
Functionalized pyrrolidines have shown to inhibit alpha-mannosidase activity and demonstrate selective cytotoxicity towards human tumor cells, suggesting potential applications in developing therapeutic agents. This indicates the potential medicinal chemistry applications of pyrrolidine derivatives, including "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride," in cancer research and treatment (Fiaux et al., 2005).
properties
IUPAC Name |
3-(4-bromo-2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMXAOXSWZRHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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